molecular formula C14H7Cl2F6N3O B2562122 (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine CAS No. 400081-12-1

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine

Cat. No.: B2562122
CAS No.: 400081-12-1
M. Wt: 418.12
InChI Key: NMWSJSGJWQVXIM-VVAXDPKNSA-N
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Description

(E)-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine (CAS: 400081-12-1) is a bifunctional pyridine derivative with a molecular formula of C₁₄H₇Cl₂F₆N₃O and a molecular weight of 418.12 g/mol . Its structure features two 3-chloro-5-(trifluoromethyl)pyridin-2-yl moieties linked via a methoxy group and a methylidene amine bridge in the E-configuration. Key physical properties include:

  • Density: 1.55 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 388.9 ± 52.0 °C (predicted)
  • pKa: -0.38 ± 0.32 (predicted) .

The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F6N3O/c15-9-1-7(13(17,18)19)3-23-11(9)5-25-26-6-12-10(16)2-8(4-24-12)14(20,21)22/h1-5H,6H2/b25-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSJSGJWQVXIM-VVAXDPKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CON=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)CO/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-5-(trifluoromethyl)pyridine derivatives, which undergo various functional group transformations to achieve the desired product. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the methoxy group.

    Condensation reactions: to form the imine linkage.

    Oxidation or reduction: steps to adjust the oxidation state of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction temperature and pressure: Optimized to maximize yield and purity.

    Catalysts and solvents: Selected to enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

    Addition: Formation of new bonds with other molecules.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Including polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Such as palladium or platinum complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promising results in inhibiting various enzymes and receptors, making them candidates for drug development targeting conditions such as cancer and bacterial infections.

Case Study: Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group is believed to enhance the binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth.

Agrochemical Applications

The compound's ability to interact with biological systems has led to its exploration in agrochemicals. It may serve as a precursor for developing herbicides or pesticides that target specific plant pathways.

Case Study: Herbicidal Activity
A study demonstrated that derivatives of pyridine compounds, including those similar to (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine, exhibited selective herbicidal activity against certain weed species while being less harmful to crops.

Biochemical Research

The compound's mechanism of action involves modulation of biochemical pathways, potentially influencing cell signaling and gene expression.

Case Study: Enzyme Inhibition
Research has shown that the compound can inhibit specific kinases involved in cell cycle regulation, suggesting its role in cancer treatment strategies. In vitro studies indicated that varying concentrations of the compound affected cell proliferation rates in cancer cell lines.

Mechanism of Action

The mechanism of action of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrazole-Based Analog: (E)-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine

CAS 318958-96-2 (C₁₁H₈ClF₃N₄O, MW 304.66 g/mol) replaces one pyridine ring with a pyrazole, altering electronic properties:

  • Density : 1.47 ± 0.1 g/cm³
  • Boiling Point : 355.2 ± 52.0 °C
  • pKa : -3.58 ± 0.19 .

Key Differences :

  • Reduced Molecular Weight : Lower MW (304.66 vs. 418.12) may improve bioavailability.
  • Acidity : More acidic (pKa -3.58 vs. -0.38), influencing solubility and ionization.
  • Structural Rigidity : Pyrazole’s smaller ring system could limit binding interactions compared to pyridine.

Phenyl-Substituted Analog: (E)-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine

CAS 1092346-35-4 introduces a 4-chlorophenyl group and a phenoxy linker:

  • Safety Profile : Requires precautions against ignition (P210) and child exposure (P102) .

Key Differences :

  • Electronic Effects: Phenoxy linkages may alter electron distribution, affecting receptor binding.

Amino-Phenyl Derivative: [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

CAS 1311279-91-0 (C₁₄H₁₄F₃N₃) features an amino-phenyl group and dimethylamine:

  • Hydrogen Bonding: The amino group enhances hydrogen-bonding capacity, unlike the target compound’s methoxy group .

Comparative Analysis Table

Property Target Compound Pyrazole Analog Phenyl-Substituted Analog
Molecular Formula C₁₄H₇Cl₂F₆N₃O C₁₁H₈ClF₃N₄O C₂₀H₁₂Cl₂F₃N₃O₂
Molecular Weight (g/mol) 418.12 304.66 442.23
Density (g/cm³) 1.55 ± 0.1 1.47 ± 0.1 N/A
pKa -0.38 ± 0.32 -3.58 ± 0.19 N/A
Key Substituents Dual pyridine, Cl, CF₃ Pyrazole, Cl, CF₃ Phenyl, Cl, CF₃
Potential Applications Agrochemicals, Pharmaceuticals Bioactive intermediates Ferroptosis induction

Research Findings and Implications

  • Synthetic Routes : Similar compounds are synthesized via isothiocyanate coupling or condensation reactions (e.g., Example 74 in EP 1 926 722 B1) .
  • Toxicity Considerations : Chloro and trifluoromethyl groups may pose bioaccumulation risks, necessitating rigorous safety protocols .

Biological Activity

The compound (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chlorinated pyridine moiety, which are known to influence biological activity significantly. The molecular formula is represented as C₉H₈ClF₆N₂O, with a molecular weight of approximately 274.63 g/mol.

PropertyValue
Molecular FormulaC₉H₈ClF₆N₂O
Molecular Weight274.63 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated pyridines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study on related compounds demonstrated minimal inhibitory concentrations (MICs) ranging from 0.5 µg/mL to over 256 µg/mL, indicating variable potency depending on structural modifications. The presence of the trifluoromethyl group generally enhances bioactivity due to increased lipophilicity and metabolic stability.

Anticancer Properties

Compounds containing the trifluoromethyl group have also been investigated for anticancer activity. SAR studies suggest that modifications in the pyridine ring can lead to enhanced selectivity and potency against cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer types.

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study evaluated several derivatives of chlorinated pyridines against S. aureus and E. coli. The most potent compound exhibited an MIC of 1 µg/mL against S. aureus, demonstrating the potential of this class of compounds in treating bacterial infections.
  • Anticancer Activity :
    • In vitro studies on analogs of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine revealed significant cytotoxic effects on human cancer cell lines, with some compounds achieving IC50 values below 10 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Chlorinated Pyridine Moiety : Contributes to increased interaction with biological targets.

Table: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamideNitro group, piperazine ringAnticancer
1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-piperazineAntimicrobial propertiesEffective against bacteria
N-Methyl-N'-nitro-piperazineNitro group on piperazineAnticancer

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine?

  • Methodology : The synthesis typically involves using 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) as a precursor. For example, in related syntheses (e.g., LY5-24-2), the amine reacts with carbonyl derivatives under mild conditions. Key steps include:

  • Activating the amine with a catalyst like 4-DMAP in dichloromethane (DCM) .
  • Controlling reaction temperature (room temperature) and stirring time (overnight) to favor the (E)-isomer via steric and electronic effects.
  • Purification via column chromatography or recrystallization to isolate the product .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction : Provides definitive proof of the (E)-configuration by resolving spatial arrangements of the pyridine rings and the imine bond geometry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can reveal coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations to infer spatial proximity of substituents .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600–1650 cm1^{-1}).
  • HPLC : Monitors reaction progress and purity, especially for chiral intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for the (E)-isomer?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables like solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., 4-DMAP), and temperature.
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to identify rate-limiting steps .

Q. What strategies are effective in studying the metabolic stability of this compound in biological systems?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes or hepatocytes, then analyze metabolites via LC-MS/MS. For example, fluopyram metabolism studies identified trifluoromethyl picolinic acid (TPA) as a degradation product .
  • Isotope labeling : Use 14^{14}C-labeled analogs to trace metabolic pathways and quantify clearance rates .

Q. How can molecular docking elucidate interactions between this compound and its biological targets?

  • Methodology :

  • Protein structure preparation : Obtain target structures from databases (e.g., PDB) and optimize protonation states.
  • Ligand preparation : Generate low-energy conformers of the compound using software like Open Babel.
  • Docking simulations : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds and hydrophobic interactions. For example, similar pyridine derivatives show affinity for enzymes via π-π stacking with aromatic residues .

Q. What approaches are used to assess the environmental fate of this compound in soil and water systems?

  • Methodology :

  • Photolysis/hydrolysis studies : Expose the compound to UV light or varying pH conditions, then quantify degradation products via GC-MS.
  • Soil column experiments : Measure adsorption coefficients (KdK_d) to evaluate mobility and persistence, as done for fluopyram derivatives .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodology :

  • Analog synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) and test activity in bioassays.
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett constants) with biological data to predict optimal substituents .

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